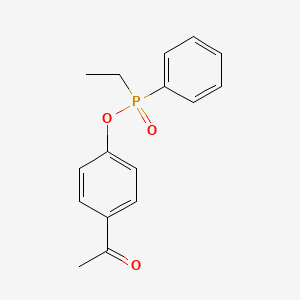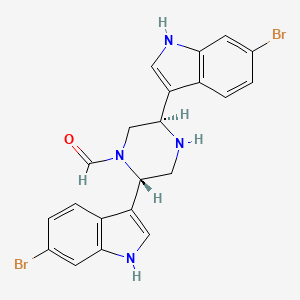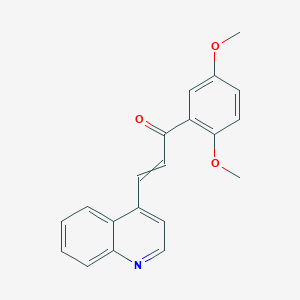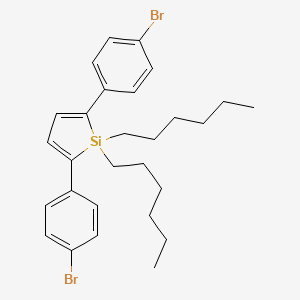![molecular formula C9H13N3O B12606569 N-[4-(Hydrazinylmethyl)phenyl]acetamide CAS No. 887596-59-0](/img/structure/B12606569.png)
N-[4-(Hydrazinylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Hydrazinylmethyl)phenyl]acetamide is a chemical compound with the molecular formula C9H13N3O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinylmethyl group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinylmethyl)phenyl]acetamide typically involves the reaction of 4-(hydrazinylmethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-(Hydrazinylmethyl)aniline
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hydrazinylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.
Scientific Research Applications
N-[4-(Hydrazinylmethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(Hydrazinylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Hydrazinylmethyl)phenyl]acetamide
- N-(4-Hydroxyphenyl)acetamide (Paracetamol)
- N-(4-Aminophenyl)acetamide
Comparison
This compound is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical and biological properties. In contrast, N-(4-Hydroxyphenyl)acetamide (Paracetamol) is widely known for its analgesic and antipyretic effects, while N-(4-Aminophenyl)acetamide is an intermediate in the synthesis of various pharmaceuticals.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to undergo various reactions and interact with biological targets, making it a valuable compound for further study and development.
Properties
CAS No. |
887596-59-0 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[4-(hydrazinylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H13N3O/c1-7(13)12-9-4-2-8(3-5-9)6-11-10/h2-5,11H,6,10H2,1H3,(H,12,13) |
InChI Key |
SYIJVKDVNSLCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


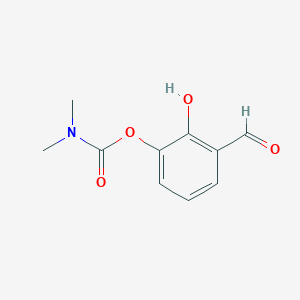
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
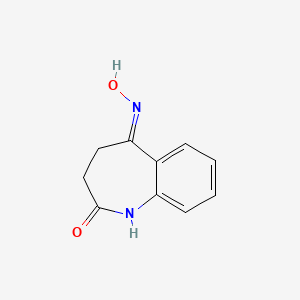
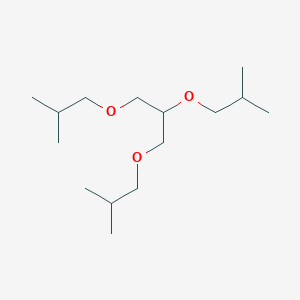
![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)
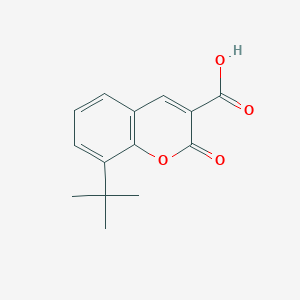
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
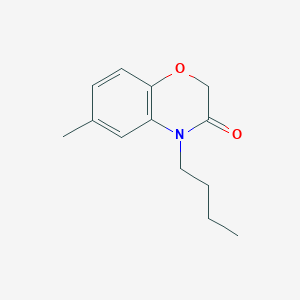
![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)
